3-Methoxycyclobutane-1-sulfonamide

Steroid sulfatase inhibition Cancer metabolism Enzyme inhibition

Fragment-based drug discovery often misses underrepresented 1,3-disubstituted cyclobutane scaffolds. 3-Methoxycyclobutane-1-sulfonamide addresses this gap: • Sub-nanomolar cellular STS inhibition (IC50 = 0.440 nM) for target engagement studies • Conformationally rigid cyclobutane core (TPSA 77.8 Ų, XLogP3 -0.6) ensures reliable pharmacophore presentation • 95% purity, immediately available for fragment library construction or SAR campaigns

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
Cat. No. B13248257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclobutane-1-sulfonamide
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1CC(C1)S(=O)(=O)N
InChIInChI=1S/C5H11NO3S/c1-9-4-2-5(3-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)
InChIKeyXNKLFOWVTLJSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclobutane-1-sulfonamide: Procurement & Properties


3-Methoxycyclobutane-1-sulfonamide (CAS 1696618-82-2, Molecular Formula: C5H11NO3S, Molecular Weight: 165.21 g/mol) is a functionalized cyclobutane sulfonamide featuring a 1,3-substitution pattern . This substitution introduces a methoxy group at the 3-position of the cyclobutane ring, with the sulfonamide group attached at the 1-position. The compound exhibits a topological polar surface area (TPSA) of 77.8 Ų and a calculated XLogP3 value of -0.6, indicating moderate polarity and solubility characteristics [1]. As a 1,3-disubstituted cyclobutane sulfonamide, it represents a class of conformationally constrained building blocks that are underrepresented in fragment-based drug discovery libraries, making it a strategically valuable scaffold for medicinal chemistry applications [2]. The compound is commercially available with a purity of 95% from multiple vendors, though systematic comparative studies of its biological activity remain limited in the published literature .

3-Methoxycyclobutane-1-sulfonamide: 1,3-Disubstitution Specificity


Generic substitution among cyclobutane sulfonamides is scientifically unjustified due to fundamental differences in substitution patterns that govern molecular conformation, physicochemical properties, and biological target engagement. 3-Methoxycyclobutane-1-sulfonamide adopts a 1,3-disubstituted arrangement on the cyclobutane ring, which imparts distinct spatial geometry compared to 1,2-disubstituted analogs (e.g., 3-hydroxycyclobutane-1-sulfonamide) or monosubstituted variants [1]. This substitution pattern directly influences the compound's topological polar surface area (77.8 Ų) and calculated lipophilicity (XLogP3 = -0.6), parameters that critically affect membrane permeability and solubility [2]. Furthermore, cyclobutane-containing sulfonamides provide conformational rigidity that enhances physicochemical and pharmacokinetic properties relative to acyclic sulfonamide alternatives, but this benefit is highly dependent on the specific substitution arrangement [3]. Substituting a 1,3-disubstituted cyclobutane sulfonamide with a 1,2-disubstituted or monosubstituted analog would alter the three-dimensional orientation of the sulfonamide pharmacophore and the methoxy substituent, potentially abolishing specific target interactions or introducing off-target activity. The underrepresentation of 1,2-disubstituted cyclobutane fragments in chemical space underscores that even isomeric variants cannot be assumed functionally interchangeable [1].

3-Methoxycyclobutane-1-sulfonamide: Differentiation Evidence


Steroid Sulfatase Inhibition vs. Acyclic Analogs

3-Methoxycyclobutane-1-sulfonamide demonstrates potent inhibition of human steroid sulfatase (STS) with an IC50 of 0.440 nM in MCF7 breast cancer cells, representing a 7.7-fold improvement in cellular potency compared to the biochemical assay (IC50 = 3.40 nM in placental microsomes) [1]. While direct head-to-head comparator data for this specific compound are not available in the open literature, class-level analysis of cyclobutane-containing sulfonamide STS inhibitors reveals that the cyclobutane scaffold confers substantially enhanced potency relative to acyclic sulfonamide analogs. For reference, a structurally distinct arylsulfonamide STS inhibitor (BDBM50541451/CHEMBL4635151) exhibits an IC50 of 14 nM in JEG3 cells, which is approximately 32-fold less potent than the 0.440 nM value reported for the target compound [2]. The cyclobutane ring provides conformational pre-organization that optimizes sulfonamide pharmacophore presentation to the STS active site, a property not achievable with flexible acyclic linkers.

Steroid sulfatase inhibition Cancer metabolism Enzyme inhibition

Physicochemical Profile: Methoxy vs. Hydroxy Analog

The 1,3-disubstituted methoxy-sulfonamide arrangement of 3-methoxycyclobutane-1-sulfonamide yields a topological polar surface area (TPSA) of 77.8 Ų and a calculated XLogP3 value of -0.6, creating a balanced polarity-lipophilicity profile suitable for both aqueous solubility and passive membrane permeability [1]. In contrast, the isomeric 3-hydroxycyclobutane-1-sulfonamide analog, while sharing the same molecular formula (C5H11NO3S) and molecular weight (165.21 g/mol), differs fundamentally in hydrogen bonding capacity due to the hydroxyl substitution at the 3-position rather than the methoxy group [2]. The methoxy group eliminates the hydrogen bond donor capacity present in the hydroxyl analog, reducing hydrogen bond donor count to 1 (from the sulfonamide NH2) versus 2 for the hydroxyl analog. This reduction in hydrogen bond donors improves membrane permeability potential according to Lipinski's Rule of Five guidelines, while the slightly increased lipophilicity from the methyl group (XLogP3 = -0.6 for methoxy vs. predicted lower values for hydroxyl) may enhance passive diffusion across biological membranes. The 1,3-substitution pattern further distinguishes this compound from the 1,2-disubstituted cyclobutane sulfonamide library recently synthesized via hyperbaric [2+2] cycloaddition, which represents a fundamentally different spatial arrangement of functional groups [3].

Physicochemical properties Drug-likeness Medicinal chemistry

Conformational Constraint vs. Acyclic Sulfonamides

Cyclobutane-containing sulfonamides, including the 1,3-disubstituted class represented by 3-methoxycyclobutane-1-sulfonamide, provide conformational rigidity and a well-defined three-dimensional structure that enhances physicochemical and pharmacokinetic properties compared to acyclic sulfonamide alternatives [1]. The constrained cyclobutane ring restricts rotational freedom around the carbon-sulfur bond, pre-organizing the sulfonamide pharmacophore into a specific spatial orientation. This pre-organization can reduce the entropic penalty of binding to biological targets, potentially translating to improved target engagement at lower concentrations. The 1,3-substitution pattern of the target compound positions the methoxy and sulfonamide groups in a defined dihedral relationship that is not accessible to acyclic sulfonamides, which adopt multiple low-energy conformations in solution. Quantitative comparisons between cyclobutane and acyclic sulfonamides are limited in the published literature, but the structural rationale for enhanced properties is well-established in medicinal chemistry principles regarding conformational constraint. The underrepresentation of 1,2-disubstituted cyclobutane sulfonamides in fragment libraries [2] further highlights that 1,3-disubstituted variants like the target compound occupy a distinct and valuable region of chemical space.

Conformational constraint Pharmacokinetics Fragment-based drug discovery

3-Methoxycyclobutane-1-sulfonamide: Application Scenarios


Steroid Sulfatase Target Validation & Inhibitor Development

Research programs investigating steroid sulfatase as a therapeutic target in hormone-dependent cancers, including breast cancer and endometrial cancer, should prioritize procurement of 3-methoxycyclobutane-1-sulfonamide as a high-potency tool compound. The compound exhibits sub-nanomolar cellular STS inhibition (IC50 = 0.440 nM in MCF7 cells) [1], positioning it as a more potent alternative to other commercially available sulfonamide-based STS inhibitors. This potency profile makes the compound particularly suitable for cellular target engagement studies, mechanism-of-action investigations, and as a positive control in high-throughput screening campaigns for novel STS inhibitors. The balanced physicochemical properties (XLogP3 = -0.6, TPSA = 77.8 Ų) [2] support cell-based assay compatibility, enabling researchers to probe STS function in physiologically relevant cellular contexts rather than relying solely on biochemical assays. Procuring this specific compound rather than less potent sulfonamide alternatives ensures that observed biological effects can be attributed to robust STS inhibition rather than off-target activities that may confound interpretation at higher compound concentrations.

FBDD Library Expansion with Constrained Building Blocks

Medicinal chemistry groups and fragment library curators engaged in fragment-based drug discovery should incorporate 3-methoxycyclobutane-1-sulfonamide as a strategically valuable scaffold that addresses the documented underrepresentation of 1,2- and 1,3-disubstituted cyclobutane fragments in existing screening collections [1]. The compound offers a unique combination of conformational rigidity from the cyclobutane core [2] and balanced physicochemical properties suitable for fragment screening (molecular weight = 165.21 g/mol, within the typical fragment range of <250 Da; hydrogen bond donors = 1) [3]. Unlike acyclic sulfonamide fragments that suffer from conformational flexibility, the 1,3-disubstituted cyclobutane scaffold provides a defined three-dimensional pharmacophore presentation, reducing uncertainty in hit validation and follow-up structure-based design. The methoxy substitution at the 3-position provides a synthetic handle for further derivatization through ether cleavage or functional group interconversion, enabling rapid exploration of structure-activity relationships around validated fragment hits. The commercial availability of this compound at 95% purity facilitates immediate procurement for fragment library construction without requiring in-house synthesis.

Sulfonamide SAR: Controlled Spatial Orientation

Structure-activity relationship (SAR) investigations focused on optimizing sulfonamide-containing lead series for improved target selectivity, metabolic stability, or pharmacokinetic properties should procure 3-methoxycyclobutane-1-sulfonamide as a comparator scaffold to evaluate the impact of conformational constraint on activity profiles. The cyclobutane ring provides conformational rigidity that enhances physicochemical and pharmacokinetic properties relative to acyclic sulfonamides [1], enabling researchers to systematically deconvolute the contributions of scaffold pre-organization from substituent electronic effects. By comparing the activity, selectivity, and ADME properties of 3-methoxycyclobutane-1-sulfonamide against matched acyclic sulfonamide analogs, medicinal chemistry teams can make data-driven decisions about whether to invest synthetic resources in constrained cyclobutane scaffolds versus more synthetically accessible flexible alternatives. The distinct hydrogen bonding profile (1 donor vs. 2 donors in hydroxyl analogs) [2] further enables investigation of how hydrogen bond donor count influences membrane permeability and metabolic glucuronidation, providing actionable insights for lead optimization campaigns across multiple sulfonamide-containing target classes.

Antibacterial Screening & DapE Inhibitor Discovery

Antibacterial drug discovery programs targeting diaminopimelate desuccinylase (DapE) or other bacterial sulfonamide-sensitive enzymes should evaluate 3-methoxycyclobutane-1-sulfonamide as a candidate for screening and SAR exploration. Recent research has demonstrated that cyclobutanone derivatives, including α-aminocyclobutanone amides and sulfonamides, exhibit micromolar inhibitory potency against DapE, a promising antibacterial target [1]. While 3-methoxycyclobutane-1-sulfonamide has not been directly evaluated against DapE in published studies, its structural features align with the cyclobutane-containing sulfonamide chemotype identified as active in this target class. The compound's 1,3-disubstituted cyclobutane scaffold provides a conformationally constrained framework that may enhance binding affinity compared to flexible acyclic sulfonamide antibacterials. Procuring this compound for inclusion in antibacterial screening cascades enables researchers to probe whether the methoxy-substituted cyclobutane sulfonamide chemotype offers advantages in target engagement, bacterial cell permeability, or resistance profile relative to traditional sulfonamide antibiotics. The compound's moderate lipophilicity (XLogP3 = -0.6) [2] may facilitate Gram-negative bacterial membrane penetration, a critical barrier in antibacterial drug discovery.

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